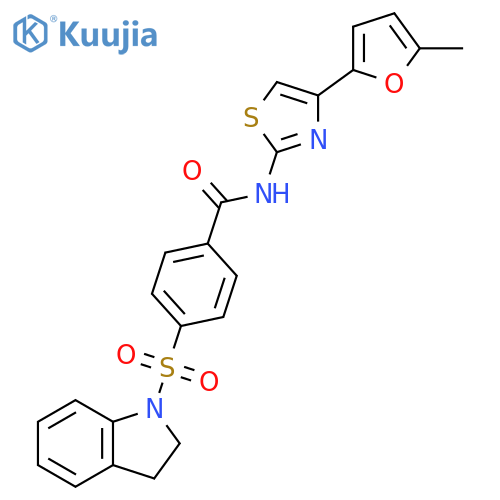

Cas no 361171-04-2 (4-(2,3-dihydro-1H-indole-1-sulfonyl)-N-4-(5-methylfuran-2-yl)-1,3-thiazol-2-ylbenzamide)

4-(2,3-dihydro-1H-indole-1-sulfonyl)-N-4-(5-methylfuran-2-yl)-1,3-thiazol-2-ylbenzamide 化学的及び物理的性質

名前と識別子

-

- 4-(2,3-dihydro-1H-indole-1-sulfonyl)-N-4-(5-methylfuran-2-yl)-1,3-thiazol-2-ylbenzamide

- 4-(indolin-1-ylsulfonyl)-N-(4-(5-methylfuran-2-yl)thiazol-2-yl)benzamide

- Benzamide, 4-[(2,3-dihydro-1H-indol-1-yl)sulfonyl]-N-[4-(5-methyl-2-furanyl)-2-thiazolyl]-

- SR-01000444901-1

- F0737-0116

- SR-01000444901

- 361171-04-2

- AKOS024598665

- Oprea1_772558

- 4-(2,3-dihydroindol-1-ylsulfonyl)-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide

- AB00672327-01

- 4-(2,3-dihydro-1H-indole-1-sulfonyl)-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide

-

- インチ: 1S/C23H19N3O4S2/c1-15-6-11-21(30-15)19-14-31-23(24-19)25-22(27)17-7-9-18(10-8-17)32(28,29)26-13-12-16-4-2-3-5-20(16)26/h2-11,14H,12-13H2,1H3,(H,24,25,27)

- InChIKey: DNAODXRVCJIUHX-UHFFFAOYSA-N

- SMILES: C(NC1=NC(C2=CC=C(C)O2)=CS1)(=O)C1=CC=C(S(N2C3=C(C=CC=C3)CC2)(=O)=O)C=C1

計算された属性

- 精确分子量: 465.08169844g/mol

- 同位素质量: 465.08169844g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 7

- 重原子数量: 32

- 回転可能化学結合数: 5

- 複雑さ: 781

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 129Ų

- XLogP3: 4

4-(2,3-dihydro-1H-indole-1-sulfonyl)-N-4-(5-methylfuran-2-yl)-1,3-thiazol-2-ylbenzamide Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0737-0116-1mg |

4-(2,3-dihydro-1H-indole-1-sulfonyl)-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide |

361171-04-2 | 90%+ | 1mg |

$54.0 | 2023-05-17 | |

| Life Chemicals | F0737-0116-50mg |

4-(2,3-dihydro-1H-indole-1-sulfonyl)-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide |

361171-04-2 | 90%+ | 50mg |

$160.0 | 2023-05-17 | |

| Life Chemicals | F0737-0116-4mg |

4-(2,3-dihydro-1H-indole-1-sulfonyl)-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide |

361171-04-2 | 90%+ | 4mg |

$66.0 | 2023-05-17 | |

| Life Chemicals | F0737-0116-25mg |

4-(2,3-dihydro-1H-indole-1-sulfonyl)-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide |

361171-04-2 | 90%+ | 25mg |

$109.0 | 2023-05-17 | |

| Life Chemicals | F0737-0116-2μmol |

4-(2,3-dihydro-1H-indole-1-sulfonyl)-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide |

361171-04-2 | 90%+ | 2μl |

$57.0 | 2023-05-17 | |

| Life Chemicals | F0737-0116-5μmol |

4-(2,3-dihydro-1H-indole-1-sulfonyl)-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide |

361171-04-2 | 90%+ | 5μl |

$63.0 | 2023-05-17 | |

| Life Chemicals | F0737-0116-10μmol |

4-(2,3-dihydro-1H-indole-1-sulfonyl)-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide |

361171-04-2 | 90%+ | 10μl |

$69.0 | 2023-05-17 | |

| Life Chemicals | F0737-0116-10mg |

4-(2,3-dihydro-1H-indole-1-sulfonyl)-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide |

361171-04-2 | 90%+ | 10mg |

$79.0 | 2023-05-17 | |

| Life Chemicals | F0737-0116-75mg |

4-(2,3-dihydro-1H-indole-1-sulfonyl)-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide |

361171-04-2 | 90%+ | 75mg |

$208.0 | 2023-05-17 | |

| Life Chemicals | F0737-0116-2mg |

4-(2,3-dihydro-1H-indole-1-sulfonyl)-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide |

361171-04-2 | 90%+ | 2mg |

$59.0 | 2023-05-17 |

4-(2,3-dihydro-1H-indole-1-sulfonyl)-N-4-(5-methylfuran-2-yl)-1,3-thiazol-2-ylbenzamide 関連文献

-

Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419

-

Hannah K. Wagner,Hubert Wadepohl,Joachim Ballmann Chem. Sci., 2021,12, 3693-3701

-

Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132

-

Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345

-

Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347

-

Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225

-

M. Mohsen Mahmoodi,Stephanie A. Fisher,Roger Y. Tam,Philip C. Goff,Reid B. Anderson,Jane E. Wissinger,David A. Blank,Molly S. Shoichet,Mark D. Distefano Org. Biomol. Chem., 2016,14, 8289-8300

-

Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428

-

Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863

4-(2,3-dihydro-1H-indole-1-sulfonyl)-N-4-(5-methylfuran-2-yl)-1,3-thiazol-2-ylbenzamideに関する追加情報

Professional Introduction to Compound with CAS No. 361171-04-2 and Product Name: 4-(2,3-dihydro-1H-indole-1-sulfonyl)-N-4-(5-methylfuran-2-yl)-1,3-thiazol-2-ylbenzamide

The compound with the CAS number 361171-04-2 and the product name 4-(2,3-dihydro-1H-indole-1-sulfonyl)-N-4-(5-methylfuran-2-yl)-1,3-thiazol-2-ylbenzamide represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their potential therapeutic applications. The structural framework of this molecule incorporates several key pharmacophoric elements that contribute to its unique chemical and biological properties.

The core structure of the compound is characterized by a dihydroindole moiety, which is a well-known scaffold in medicinal chemistry. The dihydroindole ring system is often associated with various biological activities, including anti-inflammatory, analgesic, and antidepressant effects. In this particular compound, the dihydroindole moiety is further functionalized with a sulfonyl group, which enhances its interaction with biological targets. This modification is particularly interesting because sulfonyl groups are frequently found in drugs that modulate enzyme activity and receptor binding.

Additionally, the presence of a thiazole ring in the molecule contributes to its pharmacological profile. Thiazole derivatives are known for their wide range of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties. The specific arrangement of the thiazole ring in this compound, adjacent to the benzamide moiety, suggests potential interactions with biological pathways that are relevant to these activities.

The benzamide group is another critical component of this molecule. Benzamides are commonly used in drug design due to their ability to form hydrogen bonds with biological targets, which enhances binding affinity. In this compound, the benzamide group is further modified by the presence of a 5-methylfuran-2-yl substituent. This substitution pattern is notable because it introduces a heterocyclic aromatic ring system that can influence the molecule's electronic properties and interactions with biological targets.

Recent research in the field of medicinal chemistry has highlighted the importance of multifunctional molecules that can interact with multiple targets or modulate complex signaling pathways. The compound in question exhibits several features that make it a promising candidate for further investigation in this context. For instance, the combination of the dihydroindole, sulfonyl, thiazole, and benzamide moieties creates a complex structural motif that could potentially interact with multiple biological targets simultaneously.

One area of particular interest is the potential application of this compound in the treatment of neurological disorders. The structural elements present in this molecule share similarities with known active ingredients in drugs that are used to treat conditions such as depression and anxiety. The dihydroindole moiety, for example, has been shown to interact with serotonin receptors, which are implicated in mood regulation. Additionally, the presence of a sulfonyl group suggests potential interactions with neurotransmitter systems that are relevant to these conditions.

Another promising application area is cancer research. The structural complexity of this compound makes it a candidate for development as an anticancer agent. The ability of thiazole derivatives to modulate enzyme activity and receptor binding has been exploited in several cancer therapies. Furthermore, the benzamide moiety has been shown to have inhibitory effects on various enzymes that are involved in cancer cell proliferation and survival.

In terms of synthetic chemistry, the preparation of this compound involves several sophisticated steps that highlight its complexity. The synthesis requires careful control over reaction conditions to ensure high yield and purity. One key step involves the functionalization of the dihydroindole ring with a sulfonyl group, which requires precise regioselectivity to avoid unwanted side reactions. Another critical step is the introduction of the 5-methylfuran-2-yl substituent onto the benzamide group, which necessitates careful optimization to achieve optimal results.

The pharmacokinetic properties of this compound are also an important consideration for its potential therapeutic applications. Studies have shown that molecules with similar structural features often exhibit favorable pharmacokinetic profiles, including good solubility and bioavailability. However, further investigation is needed to fully characterize these properties for this specific compound.

In conclusion, the compound with CAS number 361171-04-2 and product name 4-(2,3-dihydro-1H-indole-1-sulfonyl)-N-4-(5-methylfuran-2-yl)-1,3-thiazol-2-ylbenzamide represents a significant advancement in pharmaceutical chemistry. Its unique structural features and potential biological activities make it a promising candidate for further investigation in areas such as neurological disorders and cancer research. The synthetic challenges associated with its preparation highlight its complexity but also underscore its potential as a lead molecule for drug development.

361171-04-2 (4-(2,3-dihydro-1H-indole-1-sulfonyl)-N-4-(5-methylfuran-2-yl)-1,3-thiazol-2-ylbenzamide) Related Products

- 946287-00-9(N-{4-6-(azepan-1-yl)pyridazin-3-ylphenyl}-2-methoxy-5-methylbenzene-1-sulfonamide)

- 1214340-89-2((2',5-Difluorobiphenyl-2-yl)methanamine)

- 2877670-30-7(Tert-butyl 4-(4,6-dihydroxypyrimidin-2-yl)piperidine-1-carboxylate)

- 201016-22-0(N-Me-lys(z)-oh)

- 852440-95-0(2-1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl-N-(4-methoxyphenyl)acetamide)

- 1804681-62-6(Ethyl 4-chloro-3-(difluoromethyl)-2-nitropyridine-5-acetate)

- 2437-76-5(2-bromo-4-isopropyl-1-methylbenzene)

- 1804893-96-6(6-Cyano-2-methylnicotinoyl chloride)

- 1339196-01-8(1-(bromomethyl)-1-(butan-2-yloxy)-4-(propan-2-yl)cyclohexane)

- 2171791-22-1(4-(1-aminopropyl)oxepan-4-ol)